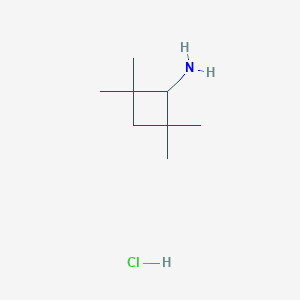

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJEPVBLBWXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1N)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Cycloalkane-Based Amine Hydrochlorides

Compounds with analogous cycloalkane backbones but varying ring sizes or substituent patterns are critical for understanding structure-activity relationships. Key examples include:

Key Findings :

- Steric Effects : The cyclobutane derivative’s compact structure may favor applications requiring steric hindrance, whereas bulkier cyclohexane derivatives could serve in catalysis or material science.

Functionalized Cyclobutane Amines

Substituent variations on the cyclobutane ring significantly alter electronic and steric properties:

Key Findings :

- Polarity: Methoxy-substituted derivatives (e.g., from ) introduce polarity, enhancing solubility in polar solvents compared to the nonpolar methyl groups in the target compound .

- Reactivity : Ester-functionalized analogs (e.g., from ) enable further derivatization (e.g., hydrolysis to carboxylic acids), broadening synthetic utility .

Hybrid Cyclobutane-Ether Amines

Compounds combining cyclobutane with ether or alkoxy chains exhibit unique behavior:

| Compound Name | Molecular Formula | MW (g/mol) | Purity | Key Features | Applications | Source |

|---|---|---|---|---|---|---|

| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | C₇H₁₅NO·HCl | 166.7 | N/A | Ether linkage, flexible chain | Agrochemical development |

Key Findings :

Research Implications and Industrial Relevance

- Synthetic Utility : The target compound’s steric profile favors reactions requiring hindered amines, while methoxy or ester analogs enable divergent pathways (e.g., nucleophilic substitution or ester hydrolysis) .

- Purity and Grade : Industrial-grade 2,2,4,4-tetramethylcyclobutan-1-amine HCl (90% purity) contrasts with research-grade analogs (95–98% purity), suggesting differentiated use cases (e.g., bulk synthesis vs. precision chemistry) .

Biological Activity

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a compound of interest due to its potential applications in various fields, including polymer chemistry and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications in scientific research.

This compound is a cyclic amine characterized by its unique structure that incorporates a cyclobutane ring. Its molecular formula is C₈H₁₈ClN, and it has a molar mass of approximately 165.69 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.

The biological activity of this compound primarily involves its role as a monomer in polymer synthesis. It integrates into polymer chains during the polymerization process, influencing the physical and chemical properties of the resulting materials. This integration can affect cellular interactions and potentially modulate biological pathways.

Target Interactions

Research indicates that the compound interacts with various enzymes and proteins during biochemical reactions. For instance, it may influence hydrogenation processes facilitated by hydrogenases, contributing to the formation of stable polymeric structures. The rigid nature of the compound helps maintain the integrity of these polymers, which can impact cellular metabolism and function indirectly through their interactions with cell membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its thermal and mechanical stability makes it suitable for long-term studies in both in vitro and in vivo settings. The compound's stability ensures minimal degradation over time, which is crucial for obtaining consistent experimental results.

Research Applications

This compound has several applications in scientific research:

- Polymer Chemistry : It serves as a monomer for high-performance polyesters that exhibit improved glass transition temperatures and impact resistance.

- Material Science : The compound is utilized in producing Tritan™ copolyester, a BPA-free alternative to polycarbonate materials .

- Biomedical Research : Its potential use in drug delivery systems is being explored due to its ability to form stable polymeric structures that can encapsulate therapeutic agents.

Study 1: Polymer Synthesis

In a study examining the synthesis of polyesters using this compound as a monomer, researchers found that incorporating this compound significantly enhanced the thermal stability and mechanical properties of the resulting materials. The study highlighted the importance of structural integrity provided by the rigid cyclobutane framework .

Study 2: Cellular Interaction

A preliminary investigation into the cellular interactions of polymers derived from this compound indicated potential modulation of inflammatory responses. The polymers were shown to influence cytokine release in vitro, suggesting that they could play a role in therapeutic applications for inflammatory diseases .

Q & A

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for sterically hindered cyclobutane derivatives?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states in thionation and amination steps. For example, steric hindrance from tetramethyl groups raises activation energy by 15–20 kJ/mol compared to unsubstituted analogs, necessitating higher temperatures (~120°C) .

- Validation : Correlate computed energy barriers with experimental yields (e.g., 60–70% yield at 120°C vs. <30% at 80°C).

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Case study : Discrepancies in NH₃⁺ proton chemical shifts (δ 7.5 vs. δ 8.2 ppm) may arise from solvent polarity (D₂O vs. DMSO-d₆) or counterion effects.

- Resolution : Systematically replicate conditions from conflicting studies (solvent, concentration, pH) and cross-validate with IR (N–H stretches at 3200–3400 cm⁻¹) .

Q. What strategies mitigate side reactions during functionalization of the cyclobutane ring?

- Challenge : Ring strain and steric hindrance promote undesired pathways (e.g., ring-opening under strong acidic/basic conditions).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.